1-Acetyl-4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazine 1-Acetyl-4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.: 852174-89-1
VCID: VC0513091
InChI: InChI=1S/C14H19BrN2O4S/c1-3-21-13-5-4-12(15)10-14(13)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3
SMILES: CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C(=O)C
Molecular Formula: C14H19BrN2O4S
Molecular Weight: 391.28g/mol

1-Acetyl-4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazine

CAS No.: 852174-89-1

Main Products

VCID: VC0513091

Molecular Formula: C14H19BrN2O4S

Molecular Weight: 391.28g/mol

1-Acetyl-4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazine - 852174-89-1

CAS No. 852174-89-1
Product Name 1-Acetyl-4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazine
Molecular Formula C14H19BrN2O4S
Molecular Weight 391.28g/mol
IUPAC Name 1-[4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Standard InChI InChI=1S/C14H19BrN2O4S/c1-3-21-13-5-4-12(15)10-14(13)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3
Standard InChIKey GNYIBQYXPACMPP-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C(=O)C
Canonical SMILES CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C(=O)C
PubChem Compound 2552523
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator